![molecular formula C8H12N2O3 B066168 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone CAS No. 176042-68-5](/img/structure/B66168.png)
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NME and is a yellow crystalline solid with a molecular weight of 192.18 g/mol.
Mechanism Of Action
The mechanism of action of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is not fully understood. However, studies have shown that it acts by inhibiting certain enzymes and pathways involved in the progression of diseases such as cancer and neurodegenerative disorders.
Biochemical And Physiological Effects
Studies have shown that 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the progression of various diseases. NME has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone in lab experiments include its low toxicity and high stability. However, its low solubility in water may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone. Some of these include:
1. Further studies on the mechanism of action of NME to better understand its potential applications in various fields of science.
2. Investigation of the potential use of NME in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Development of new synthesis methods for NME to improve its yield and purity.
4. Studies on the pharmacokinetics and pharmacodynamics of NME to determine its efficacy and safety in humans.
5. Investigation of the potential use of NME as a drug delivery system for other compounds.
Conclusion
In conclusion, 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound with significant potential applications in various fields of science. Its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its potential use in the treatment of cancer and neurodegenerative disorders, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves the reaction between 2-methyl-3-nitro-2-butene and acetylacetone in the presence of a catalyst such as sodium ethoxide. The reaction yields NME as a yellow crystalline solid with a yield of 70-80%.
Scientific Research Applications
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have significant antimicrobial, antioxidant, and anti-inflammatory properties. NME has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
176042-68-5 |
|---|---|
Product Name |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-7(11)9-5-3-2-4-8(9)6-10(12)13/h4H,2-3,5-6H2,1H3 |
InChI Key |
HMLVBYKSYBLAGL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
Canonical SMILES |
CC(=O)N1CCCC=C1C[N+](=O)[O-] |
synonyms |
Pyridine, 1-acetyl-1,2,3,4-tetrahydro-6-(nitromethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



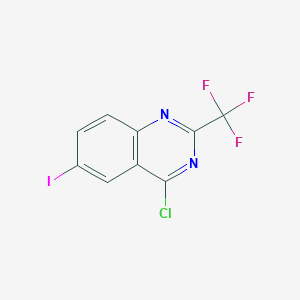
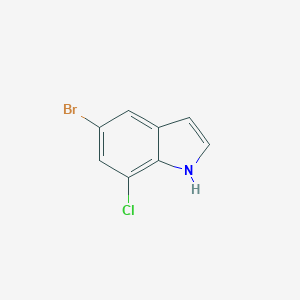
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
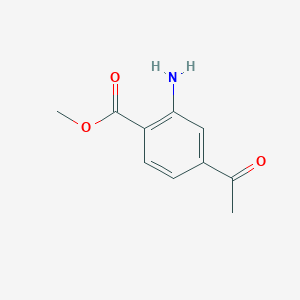
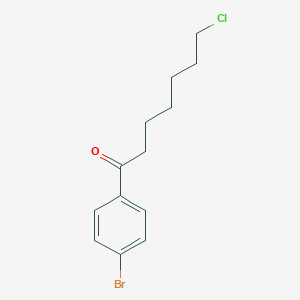
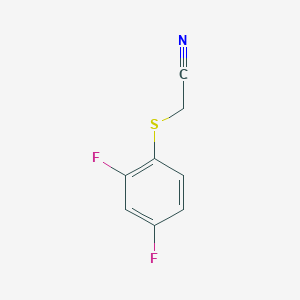
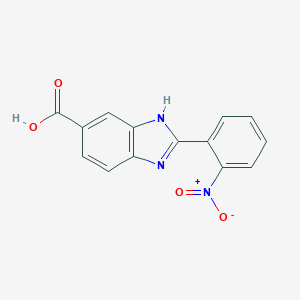
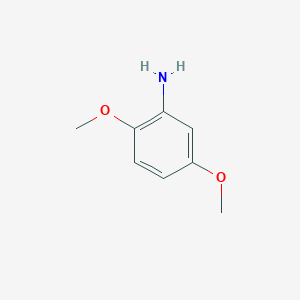
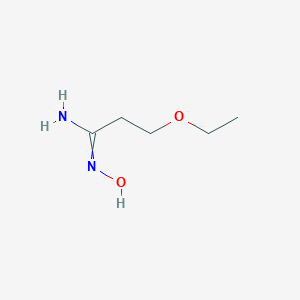
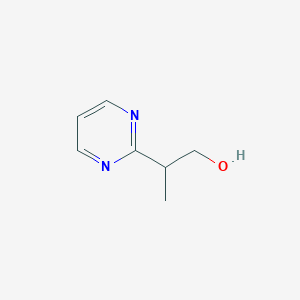
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
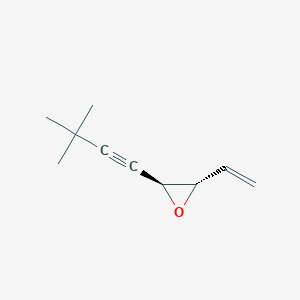
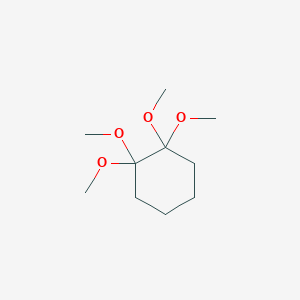
![Furo[2,3-d]pyrimidin-4(3H)-one](/img/structure/B66118.png)